![molecular formula C43H54O22 B14867672 [(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caohuoside E is a natural flavonol glycoside compound isolated from the aerial parts of Epimedium koreanum Nakai . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of Caohuoside E is 5,7-dihydroxy-4’-methoxyl-8-prenylflavonol-3-O-β-D-(2-O-acetyl)-glucopyranosyl-(1→3)-α-L-(4-O-acetyl)-rhamnopyranosyl-7-O-β-D-glucopyranoside .
准备方法
Synthetic Routes and Reaction Conditions
Caohuoside E can be synthesized through a series of chemical reactions involving the glycosylation of flavonol aglycones. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps . Common reagents used in these reactions include glycosyl donors such as acetyl-protected glucopyranosyl and rhamnopyranosyl derivatives, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of Caohuoside E involves extraction from natural sources, primarily Epimedium species. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity Caohuoside E . The compound is typically extracted using solvents like methanol, ethanol, and water, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Caohuoside E undergoes various chemical reactions, including:
Oxidation: Caohuoside E can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Caohuoside E to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonol derivatives, reduced dihydroflavonols, and various substituted flavonol glycosides .
科学研究应用
Caohuoside E has a wide range of scientific research applications:
作用机制
Caohuoside E exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
Caohuoside E is compared with other similar flavonol glycosides, such as:
Caohuoside D: Another flavonol glycoside with similar antioxidant and anti-inflammatory properties.
Icariin: A well-known flavonoid from Epimedium species with potent osteogenic and neuroprotective effects.
Baohuoside I: Exhibits similar biological activities but differs in its glycosylation pattern.
Caohuoside E stands out due to its unique glycosylation pattern and the presence of both acetyl and prenyl groups, which contribute to its distinct biological activities .
属性
分子式 |
C43H54O22 |
|---|---|
分子量 |
922.9 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-32(53)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)39(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-43-40(33(54)35(17(3)57-43)58-18(4)46)65-42-34(55)38(59-19(5)47)29(50)26(15-45)62-42/h7-11,13,17,25-26,28-29,31-35,38,40-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32+,33+,34+,35-,38-,40+,41+,42-,43-/m0/s1 |
InChI 键 |
LXJZLNVOBIZBPM-OFVFZOGRSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)C)O)O)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)OC(=O)C)O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



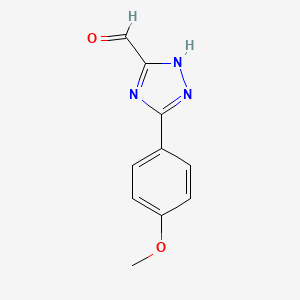
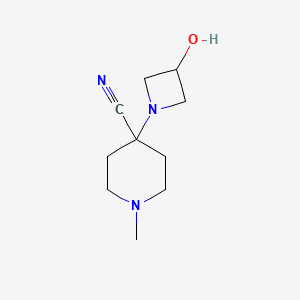
![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
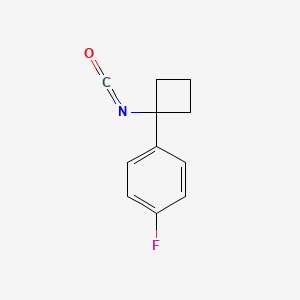
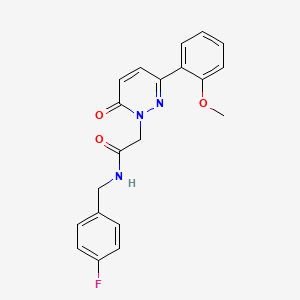

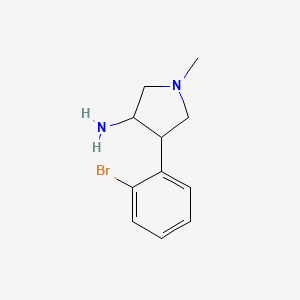
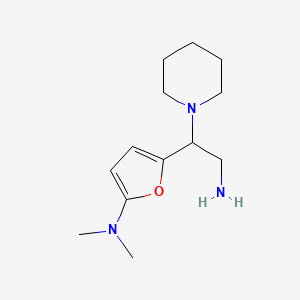
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)


![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
